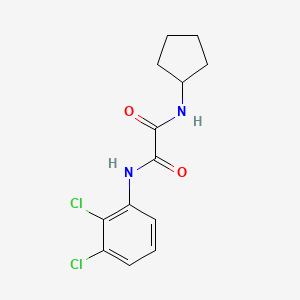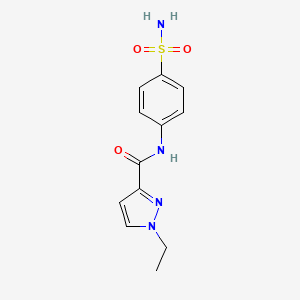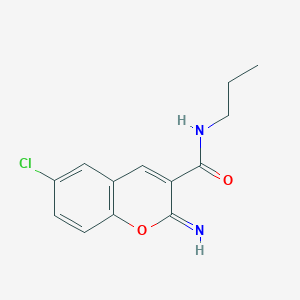![molecular formula C16H25N3O4S B4727612 2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide](/img/structure/B4727612.png)
2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide
Overview
Description
2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a piperazine ring, and a benzenesulfonamide moiety. It is often used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
The compound acts as a potent and selective ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the phosphorylation and activation of the downstream signaling pathways . This leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells .
Biochemical Pathways
The compound affects the ALK signaling pathway. When ALK is inhibited, it prevents the activation of PI3K-AKT/mTOR and RAS-MAPK pathways, which are critical for cell proliferation and survival . Therefore, the inhibition of ALK leads to the suppression of these downstream pathways, resulting in the inhibition of tumor growth .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells . This leads to the suppression of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline. This intermediate is then subjected to further reactions to introduce the sulfonamide and propyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the piperazine ring.
Reduction: Reduction reactions can target the carbonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline
- 2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]aniline
- Olanzapine N-oxide
- 2-(4-methylpiperazin-1-yl)ethan-1-amine
- **N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}
Uniqueness
What sets 2-methoxy-5-[(4-methylpiperazin-1-yl)carbonyl]-N-propylbenzenesulfonamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications in research and industry .
Properties
IUPAC Name |
2-methoxy-5-(4-methylpiperazine-1-carbonyl)-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-7-17-24(21,22)15-12-13(5-6-14(15)23-3)16(20)19-10-8-18(2)9-11-19/h5-6,12,17H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZIRDDBQGFZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyl]oxy}methyl)benzoate](/img/structure/B4727530.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4727532.png)
![3-tert-butyl-1-(2-methoxyethyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4727545.png)

![N-(2,5-DIMETHOXYPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE](/img/structure/B4727561.png)
![6-bromo-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B4727566.png)
![N-cyclopentyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4727569.png)
![3,6-diamino-4-ethyl-2-(2-thienylcarbonyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4727576.png)
![{[5-(4-methylphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B4727589.png)
![ethyl 2-[({[3-(4-bromo-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4727591.png)



![3,6-dicyclopropyl-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4727625.png)
